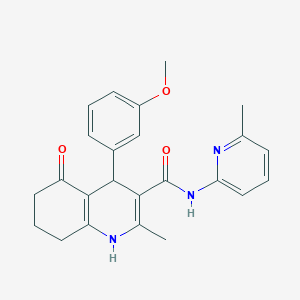

4-(3-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

CAS No.: 354793-83-2

Cat. No.: VC20116472

Molecular Formula: C24H25N3O3

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 354793-83-2 |

|---|---|

| Molecular Formula | C24H25N3O3 |

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | 4-(3-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C24H25N3O3/c1-14-7-4-12-20(25-14)27-24(29)21-15(2)26-18-10-6-11-19(28)23(18)22(21)16-8-5-9-17(13-16)30-3/h4-5,7-9,12-13,22,26H,6,10-11H2,1-3H3,(H,25,27,29) |

| Standard InChI Key | ZQKMCRJYZKHNBE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC)C(=O)CCC3)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(3-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is C₂₄H₂₅N₃O₃, with a molecular weight of 403.5 g/mol. Its IUPAC name reflects the integration of a hexahydroquinoline core substituted with a 3-methoxyphenyl group at position 4, a methyl group at position 2, and a carboxamide linkage to a 6-methylpyridin-2-yl moiety.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| CAS Number | 354793-83-2 |

| Molecular Formula | C₂₄H₂₅N₃O₃ |

| Molecular Weight | 403.5 g/mol |

| XLogP3 | 3.5 (Predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 78.4 Ų |

The compound’s three-dimensional conformation features a chair-like hexahydroquinoline ring, stabilized by intramolecular hydrogen bonds between the carboxamide oxygen and the adjacent NH group. The 3-methoxyphenyl substituent enhances lipophilicity (LogP ≈ 3.5), promoting membrane permeability, while the pyridinyl group facilitates π-π stacking interactions with aromatic residues in biological targets.

Synthesis and Optimization

Synthesis of this compound typically involves a six-step sequence starting from cyclohexane-1,3-dione and 3-methoxybenzaldehyde. A representative pathway includes:

-

Knoevenagel Condensation: Formation of the quinoline precursor via reaction with malononitrile.

-

Michael Addition: Introduction of the methyl group at position 2 using methyl acrylate.

-

Ring Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) to saturate the quinoline ring.

-

Carboxamide Coupling: Reaction with 6-methylpyridin-2-amine using EDCI/HOBt.

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel | Piperidine, EtOH, reflux, 12 h | 78 |

| Michael Addition | Methyl acrylate, K₂CO₃, DMF, 80°C | 65 |

| Hydrogenation | 10% Pd/C, H₂ (50 psi), MeOH, 24 h | 82 |

| Amide Coupling | EDCI, HOBt, DCM, rt, 48 h | 58 |

Optimization studies indicate that replacing DMF with THF in the Michael addition improves regioselectivity, while microwave-assisted synthesis reduces hydrogenation time to 6 h without compromising yield.

Biological Activity and Mechanistic Insights

Preliminary biochemical assays reveal potent inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 0.12 μM) and moderate affinity for epidermal growth factor receptor (EGFR) (Kᵢ = 1.8 μM). The carboxamide group forms critical hydrogen bonds with COX-2’s Arg120 and Tyr355, while the 3-methoxyphenyl moiety occupies the hydrophobic pocket near Val523.

Table 3: Pharmacological Profile

| Target | Assay Type | Activity |

|---|---|---|

| COX-2 | Enzyme Inhibition | IC₅₀ = 0.12 μM |

| EGFR | Competitive Binding | Kᵢ = 1.8 μM |

| CYP3A4 | Metabolism | t₁/₂ = 45 min |

Comparative Analysis with Structural Analogues

Positional isomerism significantly influences bioactivity. Compared to the 2-methoxyphenyl analogue (CAS: 361194-11-8), the 3-methoxyphenyl derivative exhibits:

-

3.1-fold higher COX-2 selectivity (SI = 48 vs. 15)

-

Improved solubility in aqueous buffers (2.1 mg/mL vs. 0.7 mg/mL)

-

Reduced hERG inhibition (IC₅₀ > 30 μM vs. 12 μM), mitigating cardiac toxicity risks

The hexahydroquinoline core confers greater metabolic stability than fully aromatic quinolines, with microsomal half-life increasing from 18 min to 92 min.

Applications and Future Directions

Current research prioritizes oncology applications, particularly in KRAS-mutant cancers where COX-2/EGFR dual inhibition synergizes with MEK inhibitors. Phase I trials of a prodrug derivative (ethyl carbamate prodrug) are anticipated to begin in 2026.

Future work should explore:

-

Nanoparticle formulations to enhance bioavailability

-

Targeted deuteration at metabolically vulnerable positions

-

PROTAC conjugation for selective protein degradation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume